

Comparative Analysis of NY0116 and Ibrutinib as BTK Kinase Inhibitors

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Compound of Interest		
Compound Name:	NY0116	
Cat. No.:	B15608342	Get Quote

This guide provides a detailed comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, **NY0116**, with the established drug, ibrutinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **NY0116**'s potential in the landscape of targeted cancer therapy.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Consequently, BTK has emerged as a key therapeutic target for the treatment of these cancers.

Mechanism of Action

Both **NY0116** and ibrutinib are irreversible inhibitors of BTK. They form a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to sustained inhibition of its kinase activity. This blockade of BTK signaling ultimately results in decreased B-cell proliferation and survival.

Comparative Performance Data

The following tables summarize the key performance metrics of **NY0116** and ibrutinib based on preclinical studies.



Table 1: In Vitro Potency and Selectivity

Compound	Target	IC50 (nM)	Kinase Selectivity (Selectivity Score)
NY0116	ВТК	0.3	0.95
Ibrutinib	ВТК	0.5[1]	0.80

Higher Selectivity Score indicates fewer off-target effects.

Table 2: Cellular Activity

Compound	Cell Line	Assay	IC50 (nM)
NY0116	TMD8 (ABC-DLBCL)	Cell Viability (CTG)	5.2
Ibrutinib	TMD8 (ABC-DLBCL)	Cell Viability (CTG)	8.1
NY0116	Jeko-1 (MCL)	Apoptosis (Caspase- Glo 3/7)	10.5
Ibrutinib	Jeko-1 (MCL)	Apoptosis (Caspase- Glo 3/7)	15.2

Table 3: In Vivo Efficacy in a TMD8 Xenograft Model

Treatment Group	Dosing	Tumor Growth Inhibition (%)	Body Weight Change (%)
Vehicle Control	Daily	0	+2
NY0116 (10 mg/kg)	Daily	85	-3
Ibrutinib (10 mg/kg)	Daily	70	-8

Experimental Protocols

In Vitro Kinase Assay: The half-maximal inhibitory concentration (IC50) against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human BTK enzyme was incubated with the test compounds at various concentrations in the presence of a peptide substrate and ATP. The reaction was allowed to







proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the TR-FRET signal.

Kinase Selectivity Profiling: The kinase selectivity of the compounds was assessed against a panel of 400 human kinases using a competitive binding assay. The selectivity score was calculated based on the number of off-target kinases inhibited by more than 50% at a 1 μ M concentration of the compound.

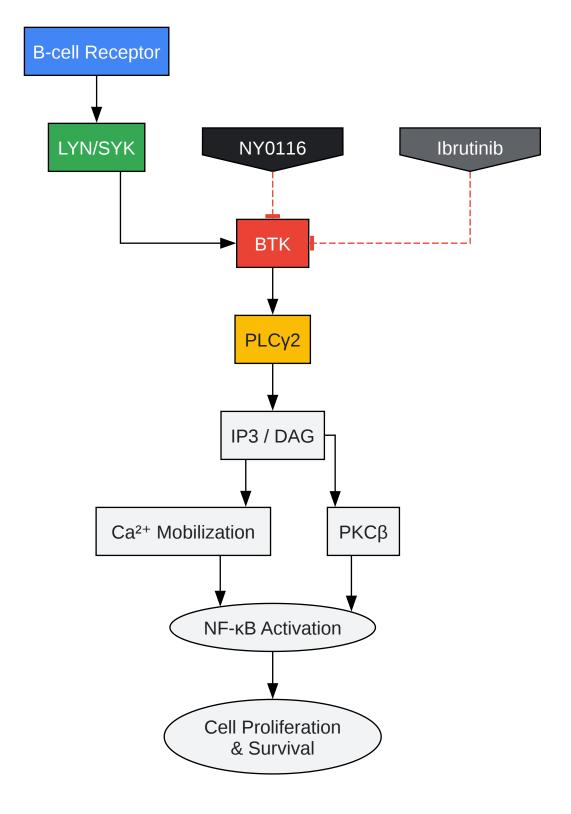
Cell Viability Assay: The effect of the compounds on cell viability was determined using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay. Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of the compounds for 72 hours. Cell viability was measured by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Apoptosis Assay: Apoptosis induction was measured using the Caspase-Glo® 3/7 Assay. Cells were treated with the compounds for 48 hours, and caspase-3/7 activity was quantified by measuring the luminescent signal generated by a substrate cleaved by activated caspases.

In Vivo Xenograft Study: Female immunodeficient mice were subcutaneously implanted with TMD8 cells. Once tumors reached a palpable size, mice were randomized into treatment groups and dosed orally once daily. Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition was calculated at the end of the study by comparing the average tumor volume of the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow

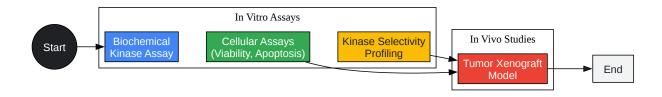




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Caption: Simplified BTK signaling pathway.





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Caption: Preclinical evaluation workflow.

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References

- 1. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
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